molecular formula C39H53Cl2N5O6 B10854334 2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride

Cat. No.: B10854334
M. Wt: 758.8 g/mol
InChI Key: AQJKZKHTPLUIAD-UHFFFAOYSA-N
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Description

SR 142948 (dihydrochloride): is a non-peptide antagonist that selectively targets neurotensin receptors. It is known for its high oral bioavailability and ability to cross the blood-brain barrier, making it a valuable tool in the study of psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 142948 (dihydrochloride) involves multiple steps, including the formation of a pyrazole ring and the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of SR 142948 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: SR 142948 (dihydrochloride) primarily undergoes substitution reactions due to the presence of various functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SR 142948 (dihydrochloride), while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms .

Scientific Research Applications

SR 142948 (dihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of neurotensin receptor antagonists.

    Biology: Helps in understanding the role of neurotensin in cellular signaling and neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in psychiatric disorders, pain management, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting neurotensin receptors

Mechanism of Action

SR 142948 (dihydrochloride) exerts its effects by selectively binding to neurotensin receptors, thereby blocking the action of neurotensin. This inhibition leads to a decrease in neurotensin-induced cellular responses, such as inositol monophosphate formation and intracellular calcium accumulation. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system activities .

Comparison with Similar Compounds

Uniqueness: SR 142948 (dihydrochloride) stands out due to its high oral bioavailability, ability to cross the blood-brain barrier, and selective inhibition of neurotensin receptors. These properties make it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C39H53Cl2N5O6

Molecular Weight

758.8 g/mol

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C39H51N5O6.2ClH/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24;;/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48);2*1H

InChI Key

AQJKZKHTPLUIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC.Cl.Cl

Origin of Product

United States

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